molecular formula C12H14N4O3 B11664709 N'-[(E)-1-(2-Furyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)acetohydrazide

N'-[(E)-1-(2-Furyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)acetohydrazide

Cat. No.: B11664709
M. Wt: 262.26 g/mol
InChI Key: ZETQPFIHTLUNII-RIYZIHGNSA-N
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Description

N’-[(E)-1-(2-Furyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)acetohydrazide is a chemical compound with the molecular formula C12H14N4O3 and a molecular weight of 262.27 g/mol . This compound is known for its unique structure, which includes a furan ring and a pyrazolone moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(2-Furyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)acetohydrazide typically involves the condensation reaction between 2-furylaldehyde and 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(2-Furyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid, while reduction can yield hydrazine derivatives.

Scientific Research Applications

N’-[(E)-1-(2-Furyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-1-(2-Furyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)acetohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1-(2-Furyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)acetohydrazide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide

InChI

InChI=1S/C12H14N4O3/c1-7-9(12(18)16-13-7)6-11(17)15-14-8(2)10-4-3-5-19-10/h3-5,9H,6H2,1-2H3,(H,15,17)(H,16,18)/b14-8+

InChI Key

ZETQPFIHTLUNII-RIYZIHGNSA-N

Isomeric SMILES

CC1=NNC(=O)C1CC(=O)N/N=C(\C)/C2=CC=CO2

Canonical SMILES

CC1=NNC(=O)C1CC(=O)NN=C(C)C2=CC=CO2

Origin of Product

United States

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